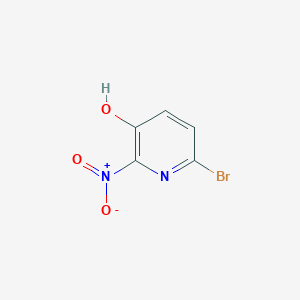

6-溴-2-硝基吡啶-3-醇

描述

6-Bromo-2-nitropyridin-3-ol is not directly mentioned in the provided papers; however, the papers do discuss related bromo-nitropyridine compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis and properties of 2-bromo-6-isocyanopyridine , 3-nitro-4-bromopyridine derivatives , and 2-amino-6-bromopyridine are discussed, which are structurally related to 6-Bromo-2-nitropyridin-3-ol.

Synthesis Analysis

The synthesis of bromo-nitropyridine derivatives is a multi-step process that often involves diazotization, bromination, oxidation, chlorination, amination, and sometimes Hofmann degradation . The synthesis of 2-bromo-6-isocyanopyridine, for example, is highlighted for its stability and synthetic efficiency, making it a useful reagent in multicomponent chemistry . The synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through similar processes resulted in a total yield of 34.6% .

Molecular Structure Analysis

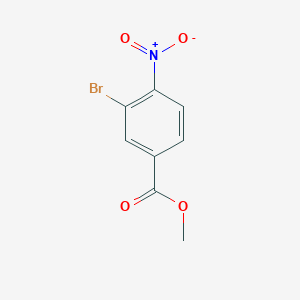

The molecular structure of bromo-nitropyridine derivatives is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. The position of these substituents can significantly influence the molecular geometry and electronic distribution. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide shows the Br ion nearly coplanar with the pyridine ring, and the nitro group's oxygen atoms are displaced above and below the ring . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Bromo-nitropyridine derivatives participate in various chemical reactions, including cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been shown to undergo fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes . These reactions are important for the synthesis of complex molecules, such as antitumor antibiotics like streptonigrin and lavendamycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are influenced by their molecular structure. The presence of the bromine atom and the nitro group affects the compound's polarity, reactivity, and intermolecular interactions. For example, attractive intermolecular C-H...O interactions have been observed in the crystal packing of bromo-nitropyridine N-oxides, which can affect the compound's solubility and melting point . The vibrational spectra of these compounds, such as IR and Raman, provide information about the strength and nature of chemical bonds and intermolecular forces .

科学研究应用

溶剂反应性影响

6-溴-2-硝基吡啶-3-醇,以及其他硝基吡啶类化合物,在不同溶剂中与氨发生反应时表现出不同的反应性。溶剂的极性显著影响取代过程,特别是相对于硝基团的邻位或对位。这种理解有助于开发氨基吡啶衍生物的合成方法 (Hertog & Jouwersma, 1953)。

分子结构的计算分析

对与6-溴-2-硝基吡啶-3-醇密切相关的化合物5-溴-3-硝基吡啶-2-碳腈进行了计算研究,以了解其分子结构、能量和反应性。这些分析包括紫外-可见光谱、分子静电势和与蛋白靶标的分子对接,为该化合物的潜在生物学相关性和理化特性提供了见解 (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021)。

预组装配体的开发

6-溴-2-硝基吡啶-3-醇衍生物已被用于合成具有特定偏基团的配体,如6-溴-2,2'-联吡啶。这些配体在开发预组装结构方面至关重要,用于潜在的生物材料标记,展示了该化合物在配体设计和合成中的实用性 (Charbonnière, Weibel, & Ziessel, 2002)。

大规模氧化过程

该化合物已通过过氧化氢氧化从相应的胺制备,展示了其用于大规模生产的潜力。尽管最初具有挑战性,但该过程已经优化,以实现高转化率和纯度,突显了其工业适用性 (Agosti et al., 2017)。

结构分析和光谱学

通过X射线晶体学、红外光谱和拉曼光谱研究了6-溴-2-硝基吡啶-3-醇的结构。这些分析提供了对其分子几何、振动特性和分子间相互作用的全面理解,对其在材料科学和光谱学研究中的应用至关重要 (Hanuza等,2002)。

新化合物的合成

该化合物在合成各种新化合物方面起着关键作用,如溴喹啉-6-醇,展示了其作为有机合成中多功能试剂的作用。这些新化合物在制药和材料科学中具有潜在应用 (Lamberth et al., 2014)。

安全和危害

未来方向

生化分析

Biochemical Properties

6-Bromo-2-nitropyridin-3-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein synthesis in the intestine . It has been shown to interact with enzymes such as trypsin, an enzyme involved in digestion . The compound’s inhibitory effect on trypsin suggests that it can modulate digestive processes and potentially influence metabolic pathways related to protein digestion and absorption.

Cellular Effects

The effects of 6-Bromo-2-nitropyridin-3-ol on cellular processes are profound. It has been observed to inhibit protein synthesis in intestinal cells . This inhibition can lead to alterations in cell function, including changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on protein synthesis suggests that it may affect various cellular processes that rely on protein production, such as cell growth, differentiation, and response to external stimuli.

Molecular Mechanism

At the molecular level, 6-Bromo-2-nitropyridin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound’s structure, featuring a nitro group and a bromine atom, allows it to interact with enzymes and proteins, leading to enzyme inhibition. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution, particularly at positions 4 and 5. This deactivation can influence the compound’s binding affinity and specificity for target biomolecules, thereby modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-nitropyridin-3-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high oral bioavailability, indicating its potential for sustained activity in biological systems

Dosage Effects in Animal Models

The effects of 6-Bromo-2-nitropyridin-3-ol vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit protein synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications. The compound’s high oral bioavailability suggests that it can be effectively administered in animal models to study its pharmacokinetics and pharmacodynamics.

Metabolic Pathways

6-Bromo-2-nitropyridin-3-ol is involved in metabolic pathways related to protein digestion and absorption. Its interaction with trypsin, an enzyme crucial for protein digestion, indicates that it can modulate metabolic flux and metabolite levels in the intestine . The compound’s inhibitory effect on trypsin suggests that it may influence the overall metabolic balance by altering the rate of protein breakdown and absorption.

Transport and Distribution

The transport and distribution of 6-Bromo-2-nitropyridin-3-ol within cells and tissues are influenced by its chemical properties. The compound’s high oral bioavailability suggests that it can be efficiently absorbed and distributed in biological systems

属性

IUPAC Name |

6-bromo-2-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGNTVQLHGOEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619212 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443956-08-9 | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-nitropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

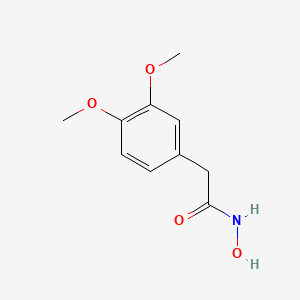

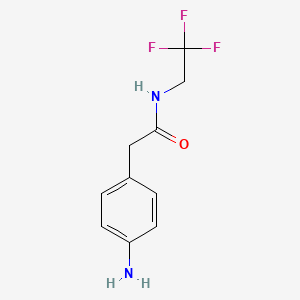

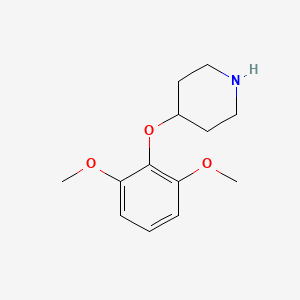

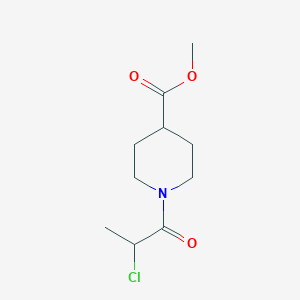

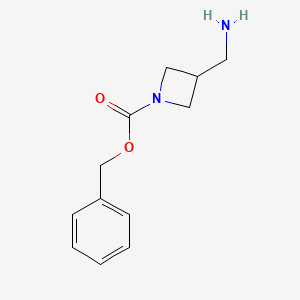

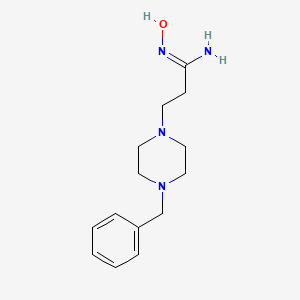

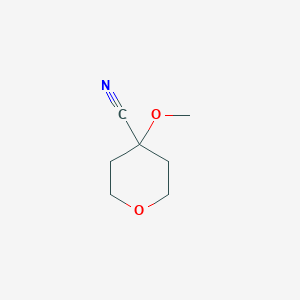

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)